1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride

CAS No.:

Cat. No.: VC18072400

Molecular Formula: C9H16Cl2N4O

Molecular Weight: 267.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16Cl2N4O |

|---|---|

| Molecular Weight | 267.15 g/mol |

| IUPAC Name | 1-methyl-3-piperazin-1-ylpyrazin-2-one;dihydrochloride |

| Standard InChI | InChI=1S/C9H14N4O.2ClH/c1-12-5-4-11-8(9(12)14)13-6-2-10-3-7-13;;/h4-5,10H,2-3,6-7H2,1H3;2*1H |

| Standard InChI Key | CMDUUFOSJGEXEN-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CN=C(C1=O)N2CCNCC2.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

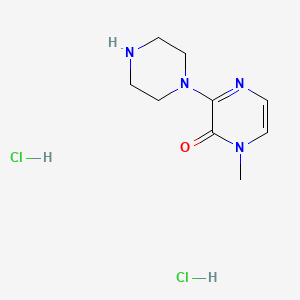

The compound, with the systematic name 1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride, has a molecular formula of C₉H₁₆Cl₂N₄O and a molecular weight of 267.15 g/mol. Its structure comprises a dihydropyrazinone ring substituted with a methyl group at the 1-position and a piperazine moiety at the 3-position, protonated as a dihydrochloride salt (Figure 1). The piperazine group enhances solubility and facilitates interactions with biological targets, while the dihydropyrazinone core contributes to conformational rigidity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆Cl₂N₄O |

| Molecular Weight | 267.15 g/mol |

| IUPAC Name | 1-methyl-3-piperazin-1-ylpyrazin-2-one; dihydrochloride |

| Canonical SMILES | CN1C=CN=C(C1=O)N2CCNCC2.Cl.Cl |

| PubChem CID | 165946352 |

Synthesis and Manufacturing

Regioselective Cyclization Strategies

The synthesis of 1-methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride primarily employs multi-step cyclization reactions. A prominent method involves the Ugi reaction, a one-pot three-component process utilizing isocyanides, aldehydes, and amines to achieve regioselective dihydropyrazinone formation. For example:

-

Condensation: An aldehyde reacts with a primary amine to form an imine intermediate.

-

Nucleophilic Addition: An isocyanide attacks the imine, generating a nitrilium ion.

-

Cyclization: Intramolecular attack by the amine nitrogen yields the dihydropyrazinone core .

Alternative routes include cyclization of 1,2-diamine derivatives with sulfonium salts, which enables incorporation of the piperazine substituent at the 3-position. Post-synthetic protonation with hydrochloric acid yields the dihydrochloride salt, enhancing stability and crystallinity .

Optimization and Scalability

Recent patents highlight advancements in solid-phase synthesis for analogous piperazine derivatives, improving yield and purity through immobilized reagents . For instance, polymer-supported Ugi reactions reduce side-product formation, achieving >85% purity in crude products . These methods are adaptable to large-scale production, though exact yields for the target compound remain proprietary .

Pharmacological Applications

Kinase Inhibition

The compound’s piperazine moiety enables ATP-competitive binding to kinase domains. Preclinical studies suggest activity against cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), making it a candidate for oncology therapeutics . Molecular docking simulations reveal hydrogen bonding between the piperazine nitrogen and kinase hinge regions, while the dihydropyrazinone ring occupies hydrophobic pockets .

Chemical Reactivity and Derivatives

Alkylation and Acylation

The secondary amine in the piperazine ring undergoes N-alkylation with alkyl halides (e.g., methyl iodide) and N-acylation with acyl chlorides (e.g., acetyl chloride). These reactions enable diversification for structure-activity relationship (SAR) studies:

-

Alkylation: Enhances lipophilicity, improving blood-brain barrier penetration.

-

Acylation: Introduces electron-withdrawing groups, modulating receptor affinity .

Ring-Opening Reactions

Under acidic conditions, the dihydropyrazinone ring undergoes hydrolysis to form α-keto amides, which can be further functionalized . This reactivity is exploited in prodrug designs for controlled drug release .

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume